2-Ethoxycyclohepta-2,4,6-trien-1-one
Description
2-Ethoxycyclohepta-2,4,6-trien-1-one is a tropone derivative characterized by a seven-membered aromatic ring with conjugated double bonds and a ketone group at position 1. The ethoxy (–OCH₂CH₃) substituent at position 2 distinguishes it from other troponoids. Troponoids are known for their non-benzenoid aromaticity, enabling unique electronic properties and diverse chemical transformations .
Properties
CAS No. |
61697-22-1 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-7-5-3-4-6-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
LIPNIATZCHXPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=CC1=O |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Ethylation of Tropolone
The most well-documented route involves the direct alkylation of tropolone (2-hydroxytropone) using iodoethane in the presence of a base. This method, adapted from procedures for analogous tropone derivatives, proceeds via an SN2 mechanism.
Procedure :
- Reagents : Tropolone (1.0 equiv), potassium carbonate (4.0 equiv), iodoethane (3.0 equiv), anhydrous acetonitrile.
- Conditions : Reflux under nitrogen for 24–48 hours.
- Workup : Filtration to remove excess base, solvent evaporation under reduced pressure, and purification via silica gel column chromatography (ethyl acetate/hexane, 1:4).
Key Data :
- Yield : 70–85% (optimized conditions)
- Reaction Time : 24–48 hours
- Side Products : Over-alkylation products (e.g., diethyl derivatives) observed at higher iodoethane equivalents.
Mechanistic Insights :
The base deprotonates the hydroxyl group of tropolone, generating a nucleophilic oxyanion. Iodoethane acts as an electrophile, facilitating ethoxy group installation at the 2-position. The reaction’s efficiency depends on the base strength and solvent polarity, with acetonitrile providing optimal solvation.
Acid-Catalyzed Ethoxylation of Cycloheptatriene Derivatives
Protonation-Nucleophilic Attack Strategy
An alternative approach involves introducing the ethoxy group into a pre-functionalized cycloheptatriene system. While this method is less commonly reported for 2-ethoxy derivatives, analogous syntheses for 7-ethoxy isomers provide a foundational framework.
Procedure :
- Reagents : Cycloheptatriene (1.0 equiv), ethanol (excess), concentrated sulfuric acid (catalyst).
- Conditions : Stirring at 0–5°C for 6–12 hours.
- Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and distillation under reduced pressure.
Key Data :
- Yield : 50–60% (lower due to positional isomerism)
- Challenges : Competing formation of 4-ethoxy and 6-ethoxy regioisomers necessitates rigorous chromatographic separation.
Mechanistic Considerations :
Protonation of the cycloheptatriene generates a carbocation intermediate, which undergoes nucleophilic attack by ethanol. The selectivity for the 2-position remains modest, requiring precise temperature control to minimize side reactions.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The table below summarizes the advantages and limitations of the two primary methods:
Industrial Production Considerations
For large-scale synthesis, the tropolone alkylation route is preferred due to its higher regioselectivity and compatibility with continuous flow reactors. Industrial protocols may employ:
- Catalytic Systems : Phase-transfer catalysts to enhance reaction rates.
- Solvent Recycling : Recovery of acetonitrile via fractional distillation.
Advanced Functionalization and Derivatives
Palladium-Catalyzed Modifications
Post-synthetic modifications of 2-ethoxycyclohepta-2,4,6-trien-1-one enable access to complex architectures. For instance, palladium-catalyzed olefination introduces vinyl groups at the 3- and 5-positions:
Procedure :
- Reagents : 2-Ethoxytropone (1.0 equiv), styrene (2.0 equiv), Pd(OAc)₂ (10 mol%), (diacetoxyiodo)benzene (2.0 equiv), anhydrous toluene.
- Conditions : 130°C for 24 hours under argon.
- Yield : 65–75% for mono-olefinated products.
Troubleshooting and Optimization
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cycloheptanone derivatives.
Substitution: Formation of brominated or aminated derivatives.
Scientific Research Applications
2-Ethoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in π-π interactions with proteins and other biomolecules. Additionally, the ethoxy group can form hydrogen bonds, further stabilizing these interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethoxy-substituted tropone can be compared to structurally related compounds based on substituent effects, biological activity, and synthetic utility. Below is a detailed analysis:
Structural and Functional Group Comparisons
Chemical Reactivity and Stability
- Electronic Effects: Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the carbonyl group, facilitating nucleophilic attacks .
- Synthetic Utility: Tropone (parent compound) participates in [6+3] cycloadditions with iminoesters and benzynes to form nitrogen-containing heterocycles . – Ethoxy-substituted tropone may exhibit modified regioselectivity in such reactions due to steric and electronic effects.
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | 2-Ethoxy Tropone | Hinokitiol | Tropolone | 2-Mercapto Tropone |
|---|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 0.9 | 1.5 |
| Water Solubility (mg/mL) | ~0.5 | ~1.2 | ~3.0 | ~0.8 |
| Melting Point (°C) | 80–85 (est.) | 50–52 | 145–148 | 90–95 |
Q & A
Q. What are the primary synthetic strategies for preparing 2-Ethoxycyclohepta-2,4,6-trien-1-one and its derivatives?
Cycloaddition reactions are central to synthesizing cyclohepta-2,4,6-trien-1-one derivatives. For example, [6+3] cycloaddition between cyclohepta-2,4,6-trien-1-one (tropone), imino esters, and benzynes generates nitrogen-containing heterocycles. The reaction proceeds via zwitterionic intermediates (from imino ester-benyne interactions), forming nitrogen ylides that undergo cycloaddition with tropone . This method allows modular substitution by varying benzyne precursors.
Q. How is the molecular structure of 2-substituted cyclohepta-2,4,6-trien-1-one derivatives experimentally validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 7-nitrotropolone (a nitro-substituted derivative) was analyzed using SC-XRD, revealing a monoclinic space group with unit cell parameters , and . Hydrogen bonding (O–H⋯O) and π-π interactions stabilize the crystal lattice . Software like SHELXL (for refinement) and SIR97 (for structure solution) are critical for data processing .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of [6+3] cycloaddition reactions involving cyclohepta-2,4,6-trien-1-one?
Mechanistic studies show that imino esters react with benzynes to form zwitterionic intermediates (e.g., azaphyllin), which generate nucleophilic nitrogen ylides. These ylides undergo synergistic [6+3] cycloaddition with the electron-deficient tropone ring. The reaction’s regioselectivity is governed by frontier molecular orbital interactions and steric effects of substituents on the benzyne precursor .
Q. How can tautomeric equilibria in substituted cyclohepta-2,4,6-trien-1-one derivatives be analyzed?
Q. What strategies optimize hydrogen-bonded dimerization in cyclohepta-2,4,6-trien-1-one derivatives?
Substituent positioning directs dimerization. For example, 2-aminophenyl thioether derivatives form dimers via N–H⋯S and O–H⋯O hydrogen bonds. SC-XRD reveals dimeric motifs with intermolecular distances of ~3.0–3.5 Å. Computational modeling (e.g., DFT) predicts dimer stability by evaluating hydrogen bond strengths and electrostatic potential surfaces .
Methodological Guidelines
-
Crystallographic Workflow :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure Solution : Employ direct methods (SIR97) for phase determination .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints .
- Validation : Check for ADPs, R-factor convergence (), and Hirshfeld surface analysis to confirm packing efficiency .
-
Synthetic Protocol :
- Reagents : Tropone (533-75-5), substituted benzynes, imino esters.
- Conditions : Anhydrous THF, 0°C to RT, 12–24 hr reaction time.
- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
